Product packaging for Exaprolol hydrochloride(Cat. No.:CAS No. 59333-90-3)

Exaprolol hydrochloride

Cat. No.: B1209499
CAS No.: 59333-90-3
M. Wt: 327.9 g/mol
InChI Key: ODWXZMXQBDEIBF-UHFFFAOYSA-N
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Description

Exaprolol hydrochloride (CAS 59333-90-3) is a potent, non-selective beta-adrenoceptor antagonist belonging to the class of propranolol derivatives . As a beta-blocker, it exerts its primary research effects by competitively inhibiting catecholamine binding at beta-1 and beta-2 adrenergic receptors, leading to negative chronotropic and inotropic effects . This mechanism has established its value in preclinical cardiovascular research, particularly in studies modeling myocardial ischemia. Experimental studies in animal models have demonstrated that this compound significantly reduces epicardial ST-segment elevation following acute coronary artery occlusion, indicating a potential protective effect on ischemic myocardial tissue . The compound possesses membrane-stabilizing activity and also exhibits the capacity to liberate histamine from isolated mast cells, suggesting additional research applications in studying ion exchange mechanisms and histamine release dynamics . Its molecular formula is C18H29NO2.ClH with a molecular weight of 327.89 g/mol . This compound is supplied for research applications focused on investigating beta-adrenergic signaling pathways, cardiac electrophysiology, ischemic preconditioning, and histamine release mechanisms. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30ClNO2 B1209499 Exaprolol hydrochloride CAS No. 59333-90-3

Properties

CAS No.

59333-90-3

Molecular Formula

C18H30ClNO2

Molecular Weight

327.9 g/mol

IUPAC Name

1-(2-cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C18H29NO2.ClH/c1-14(2)19-12-16(20)13-21-18-11-7-6-10-17(18)15-8-4-3-5-9-15;/h6-7,10-11,14-16,19-20H,3-5,8-9,12-13H2,1-2H3;1H

InChI Key

ODWXZMXQBDEIBF-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O.Cl

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O.Cl

Other CAS No.

59333-90-3

Related CAS

55837-19-9 (Parent)

Synonyms

exaprolol
exaprolol hydrochloride
exaprolol sulfate
MG 8823
VUL-111
VULM 111
VULM 456
VULM-111
VULM-456

Origin of Product

United States

Synthetic Chemistry and Chemical Modifications of Exaprolol Hydrochloride

Original Synthetic Pathways and Optimization Methodologies

The foundational synthesis of exaprolol (B1671830) often involves the reaction of 2-hexylphenol (B8781612) with (S)-glycidyl-nosylate, followed by a ring-opening reaction with ammonia (B1221849) gas. smolecule.comnih.gov This pathway establishes the core structure of the molecule. For the synthesis of the hydrochloride salt, the free base of exaprolol is treated with hydrochloric acid. medkoo.com

Optimization of these synthetic routes is crucial for improving yield and purity. For instance, in the context of radiolabeling, an efficient method was developed that utilizes an oxazolidinone group to protect the β-amino alcohol moiety and a tosyl leaving group on the isopropyl group. scholaris.ca This strategy allows for direct fluorination with high efficiency. scholaris.ca

Stereoselective Synthesis and Enantiomeric Resolution Strategies

The biological activity of many beta-blockers, including exaprolol, is highly dependent on their stereochemistry, with the (S)-enantiomer typically being the more active form. ontosight.ainih.gov Consequently, stereoselective synthesis and enantiomeric resolution are critical aspects of its production.

Asymmetric synthesis methods are employed to produce the (S)-enantiomer of exaprolol specifically. ontosight.ai One reported stereoselective synthesis of a related compound involves starting with the commercially available chiral (S)-3-aminopropanediol. research-solution.com

For the separation of racemic mixtures, several enantioseparation techniques have been explored. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method. nih.govresearchgate.net Polysaccharide-based CSPs have shown excellent results in the enantioseparation of beta-blockers. nih.gov Another approach involves the derivatization of the racemic mixture with a chiral reagent, such as a chiral isocyanate, to form diastereomeric urea (B33335) intermediates. google.comgoogleapis.com These diastereomers can then be separated using standard chromatographic or crystallization techniques, followed by the regeneration of the individual enantiomers. google.comgoogleapis.com

Radiochemical Synthesis of Exaprolol Hydrochloride and its Derivatives for Positron Emission Tomography (PET) Applications

The development of radiolabeled versions of exaprolol has been a key area of research for its potential use as a PET imaging agent to study beta-adrenoceptors in the brain and other organs. nih.govmdpi.com

The synthesis of suitable precursors is the first step in radiochemical synthesis. For carbon-11 (B1219553) labeling, the desisopropyl precursor, (S)-desisopropyl-exaprolol, is synthesized by reacting 2-hexylphenol with (S)-glycidyl-nosylate and subsequently opening the ring with ammonia. nih.gov

For fluorine-18 (B77423) labeling, more complex precursors are required. A versatile intermediate, 3-(1-(benzyloxy)propan-2-yl)-2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate, has been developed which can be conjugated to various phenoxy cores, enabling the rapid synthesis of libraries of new radiotracers. acs.org Another precursor, (S)-1-(2-cyclohexylphenoxy)-2,3-epoxypropane, was prepared from (S)-glycidyl nosylate (B8438820) for the synthesis of [¹⁸F]fluoroexaprolol. acsmedchem.org

The integration of radioisotopes is achieved through various chemical reactions. For the synthesis of (S)-[¹¹C]-exaprolol, the desisopropyl precursor is reacted with [¹¹C]acetone in methanol (B129727). nih.govmdpi.com This reaction results in the labeling of the isopropyl group. The final product is then purified using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov

The synthesis of [¹⁸F]fluoroexaprolol has been approached through different strategies. One method involves the nucleophilic substitution reaction of a tosylate precursor with [¹⁸F]fluoride, followed by reductive hydrolysis. mdpi.com Another developed method uses an oxazolidinone-protected precursor, which enables direct ¹⁸F-tosyl displacement on the isopropyl moiety, followed by deprotection. snmjournals.org This approach has been shown to be efficient, with good radiochemical yields and high purity. snmjournals.org Specifically, [¹⁸F]-labeled exaprolol was prepared in a 23±5% radiochemical yield within 60 minutes. snmjournals.org

Radiosynthesis of Exaprolol Derivatives
Radiotracer (S)-[¹¹C]-Exaprolol
Precursor (S)-Desisopropyl-exaprolol
Radioisotope Carbon-11 ([¹¹C])
Reaction Reductive amination with [¹¹C]acetone
Radiochemical Yield 7%
Total Synthesis Time 30 minutes
Specific Activity >10 GBq/µmol
Radiotracer S-[¹⁸F]Fluoroexaprolol
Precursor Tosylate precursor
Radioisotope Fluorine-18 ([¹⁸F])
Reaction Nucleophilic substitution with [¹⁸F]fluoride
Specific Activity 34.29 GBq/µmol

Design and Synthesis of Structural Analogs and Related Compounds

The design and synthesis of structural analogs of exaprolol have been pursued to explore structure-activity relationships and to develop compounds with improved properties. A common structural feature of many beta-blockers is the (S)-1-(isopropylamino)-3-phenoxypropan-2-ol group. snmjournals.org Modifications often focus on the aromatic ring and the substituents on the nitrogen atom. acs.org

For example, fluorinated derivatives of toliprolol, which shares the propanolamine (B44665) moiety with exaprolol, have been synthesized to increase lipophilicity. acs.org The development of a versatile synthetic intermediate allows for the coupling to various phenoxy cores, facilitating the generation of a library of new β-blocker analogs. acs.org

Molecular and Cellular Pharmacology of Exaprolol Hydrochloride

Beta-Adrenoceptor Antagonism: In Vitro and Preclinical Characterization

Exaprolol (B1671830) is identified as a non-selective beta-adrenoceptor antagonist with antiarrhythmic and local anesthetic properties. ncats.io It works by inhibiting inotropic and chronotropic responses. ncats.io

Ligand Binding Kinetics and Receptor Affinity Profiling

Studies involving radiolabeled exaprolol, specifically (S)-[11C]-exaprolol, have been conducted to investigate its potential as a ligand for positron emission tomography (PET) imaging of beta-adrenoceptors. medkoo.comnih.gov These studies indicate that exaprolol has a suitable lipophilicity (log P +1.6) to cross the blood-brain barrier. nih.gov However, the in vivo affinity of exaprolol for beta-adrenoceptors is likely in the nanomolar (nM) range rather than the sub-nM range, which may limit its utility as a PET ligand. nih.govresearchgate.net

For a compound to be a successful candidate for beta-adrenoceptor imaging, it is suggested that it should have a calculated log P value greater than +1.5 and an affinity of less than 1.5 nM. researchgate.net While exaprolol meets the lipophilicity criteria, its affinity may not be optimal for high-resolution imaging. nih.govresearchgate.net

Subtype Selectivity and Differentiation (e.g., β1 vs. β2 Adrenoceptors)

Exaprolol is generally considered a non-selective beta-blocker, meaning it does not show significant preference for β1 over β2 adrenoceptors. ncats.io This is in contrast to cardioselective beta-blockers like atenolol (B1665814) and metoprolol, which have a higher affinity for β1 receptors primarily located in the heart, or β2-selective antagonists like ICI 118,551. nih.govdrugbank.comnih.gov The lack of selectivity means that exaprolol can block both β1 and β2 receptors, leading to effects on the heart, lungs, and other tissues. drugbank.com

In guinea pig trachea experiments, higher concentrations of exaprolol (0.1 and 1/μmol/L) inhibited the action of isoprenaline, a non-selective beta-agonist, with a pA2 value of 7.72 ± 0.11, indicating its antagonistic activity at beta-adrenoceptors in this tissue. sav.sk

Comparative Pharmacological Evaluation with Other Beta-Blockers

Exaprolol's pharmacological profile can be compared with other well-known beta-blockers. As a propranolol (B1214883) derivative, it shares the property of being a non-selective antagonist. smolecule.comgenome.jp Propranolol itself is only about twofold selective for β2-adrenoceptors. nih.gov In contrast, practolol (B1678030) is a cardioselective beta-blocker with negligible local anesthetic activity. nih.gov

The table below provides a comparison of the selectivity of various beta-blockers for human β1 and β2 adrenoceptors.

Compoundβ1 Affinity (pKi)β2 Affinity (pKi)β1/β2 Selectivity Ratio
Bisoprolol 8.096.9414
Atenolol 6.845.899
Propranolol 8.358.710.44
Timolol 7.919.320.04
ICI 118,551 6.589.320.002
CGP 20712A 9.006.30501
Data sourced from studies on human recombinant receptors. nih.gov

Non-Adrenoceptor Mediated Pharmacological Actions

Beyond its primary action on beta-adrenoceptors, exaprolol exhibits other pharmacological effects.

Assessment of Membrane Stabilizing Activity (Preclinical Investigations)

Some beta-blockers, like propranolol, possess membrane stabilizing activity (MSA), which is a local anesthetic effect that reduces the rate of rise of the cardiac action potential. nih.govwikipedia.org This effect is generally observed at high concentrations and is not considered clinically relevant for most beta-blockers. wikipedia.org Exaprolol has been noted to have local anesthetic activity. ncats.io This property is shared with propranolol but not with practolol. nih.gov The membrane-stabilizing properties of propranolol have been linked to its ability to inhibit superoxide (B77818) generation in neutrophils, an effect not shared by several other beta-blockers like atenolol, metoprolol, and timolol. nih.gov

Modulation of Ion Transport Systems (e.g., Sarcolemmal (Na+ + K+)-ATPase)

Exaprolol has been shown to modulate the activity of sarcolemmal (Na+ + K+)-ATPase in rat heart membranes. scispace.comcnjournals.com At a concentration of 10⁻⁴ mol/L, exaprolol was found to inhibit Mg²⁺- and Ca²⁺-ATPase activities in a non-competitive manner, while markedly stimulating (Na+ + K+)-ATPase activity. scispace.com This stimulation is thought to be synergistic, involving an exaprolol-induced change in an essential sulfhydryl group in the enzyme's active site, which increases the enzyme's affinity for ATP. scispace.com However, at higher concentrations (exceeding 5 x 10⁻⁴ mol/L), exaprolol caused a general depression of these enzyme activities. scispace.com

The table below summarizes the effects of exaprolol on different sarcolemmal ATPase activities.

EnzymeExaprolol ConcentrationEffect
Mg²⁺-ATPase 10⁻⁴ mol/LNon-competitive inhibition
Ca²⁺-ATPase 10⁻⁴ mol/LNon-competitive inhibition
(Na⁺ + K⁺)-ATPase 10⁻⁴ mol/LMarked stimulation
All investigated ATPases > 5 x 10⁻⁴ mol/LOverall depression
Data from in vitro studies on isolated rat heart sarcolemmal membranes. scispace.com

Impact on Intracellular Signaling Cascades (e.g., Cyclic Nucleotide Metabolism in Platelets)

Exaprolol hydrochloride is classified as a beta-adrenoceptor antagonist, a class of drugs that function by blocking beta-adrenergic receptors. smolecule.comontosight.ainih.gov The signaling pathway for these receptors, particularly in cardiomyocytes, is well-documented and involves cyclic nucleotides. Acute stimulation of beta-1-adrenergic receptors, the predominant type in the human heart, activates Gs proteins, which in turn stimulates adenylyl cyclase to increase the formation of cyclic adenosine (B11128) monophosphate (cAMP). genome.jp This elevation in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates various target proteins, leading to physiological effects like increased heart rate and contractility. genome.jp

As an antagonist, exaprolol is expected to inhibit this signaling cascade by blocking the receptor, thereby preventing the downstream formation of cAMP. nih.govgenome.jp While this is the established mechanism for beta-blockers, specific research detailing the direct impact of exaprolol on cyclic nucleotide metabolism within platelets is not extensively covered in the available literature.

However, the role of cyclic nucleotides in platelet function is critical. Platelet activation is modulated by both cAMP and cyclic guanosine (B1672433) monophosphate (cGMP). Anti-aggregatory agents like prostacyclin (PGI2) increase cAMP levels via adenylate cyclase, while nitric oxide (NO) stimulates soluble guanylate cyclase to produce cGMP; both pathways ultimately inhibit platelet aggregation. nih.gov Impaired signaling through these cyclic nucleotide pathways can lead to excessive platelet response and an increased risk of thrombosis. nih.gov Given that the effects of some platelet inhibitors are linked to adenylate cyclase activity, the integrity of this signaling pathway is crucial for modulating platelet function. nih.gov

Investigation of Histamine (B1213489) Liberation from Isolated Mast Cells

Studies on isolated rat mast cells have revealed that exaprolol can induce the release of histamine in a manner that is dependent on both the dose and the duration of exposure. nih.gov This liberation of histamine occurs rapidly, within seconds, and is notably not accompanied by a corresponding release of granules, a process typical of degranulation. nih.gov The mechanism appears to be distinct from classic exocytosis.

The release of histamine induced by exaprolol can be inhibited by several factors. Research has demonstrated that low temperature, low pH, and high concentrations of calcium (Ca2+) can suppress this effect. nih.gov Additionally, substances such as TTD (unspecified), suramin, and EDTA have been shown to inhibit the exaprolol-induced histamine liberation. nih.gov Subcellular distribution studies using radiolabeled exaprolol (3H-exaprolol) have shown a direct quantitative relationship between the uptake of exaprolol into isolated mast cell granules and the depletion of histamine from those same granules. nih.gov

Table 1: Factors Influencing Exaprolol-Induced Histamine Liberation from Isolated Rat Mast Cells

Condition/SubstanceEffect on Histamine LiberationReference
Low TemperatureInhibition nih.gov
Low pHInhibition nih.gov
High Concentration of Ca2+Inhibition nih.gov
TTDInhibition nih.gov
SuraminInhibition nih.gov
EDTAInhibition nih.gov

This evidence supports the hypothesis that exaprolol's effect on mast cells is due to a nonspecific mechanism rather than receptor-mediated action. nih.gov It is proposed that the drug acts via a direct and indirect ion exchange mechanism, leading to the observed disproportion between histamine release and granule liberation. nih.gov

Mechanisms of Action Beyond Direct Receptor Antagonism

Beyond its primary function as a competitive beta-adrenoceptor antagonist, exaprolol exhibits other mechanisms of action. nih.gov The most prominently studied of these is its ability to induce histamine release from mast cells through a non-receptor-mediated pathway. nih.gov

This action is attributed to the physicochemical properties of exaprolol, particularly its high lipophilicity. nih.govnih.gov As a lipophilic molecule, exaprolol can readily penetrate the mast cell membrane. nih.gov This intracellular penetration is believed to lead to two concurrent effects:

Membrane Perturbation : The presence of exaprolol within the cell membrane causes a significant, temperature-dependent decrease in membrane fluidity. This physical disruption of the membrane may contribute to its effects. nih.gov

Intracellular Ion Exchange : Once inside the cell, exaprolol is thought to displace histamine directly from its binding sites within intracellular storage granules. nih.govicm.edu.pl Electron microscopy has confirmed intracellular histamine depletion, which is also associated with the displacement of calcium from intracellular stores. nih.gov

Another documented mechanism of exaprolol that is independent of beta-receptor antagonism is its modulation of the heart sarcolemmal (Na+ + K+)-ATPase enzyme. medkoo.com Research suggests that exaprolol interacts with an essential sulfhydryl group located in the catalytic center of this enzyme, thereby altering its function. medkoo.com

Table 2: Summary of Mechanisms Beyond Direct Receptor Antagonism

MechanismDescriptionSupporting EvidenceReference
Histamine Liberation from Mast CellsInduces histamine release via a nonspecific, intracellular ion exchange mechanism after penetrating the cell membrane.Dose-dependent histamine release without degranulation; inhibition by low temperature/pH; correlation between drug uptake and histamine depletion. nih.govnih.govicm.edu.pl
Modulation of (Na+ + K+)-ATPaseInteracts with the catalytic center of the heart sarcolemmal (Na+ + K+)-ATPase enzyme.Evidence suggests interaction with an essential sulfhydryl group. medkoo.com

Preclinical Pharmacokinetics and Disposition of Exaprolol Hydrochloride

Absorption Characteristics in Animal Models (e.g., Gastrointestinal Uptake in Rats and Dogs)

Studies utilizing in-situ methods in rats and dogs have demonstrated that exaprolol (B1671830) is rapidly absorbed from the gastrointestinal tract. nih.govnih.gov In rats, absorption was observed to be swift from both the small and large intestines, while in dogs, rapid uptake occurred from the ileum. nih.govnih.gov

The absorption kinetics of exaprolol, a highly lipophilic compound, show species-specific differences. In dogs, the logarithm of the amount of drug absorbed over time presented a linear relationship. nih.govnih.gov However, in rats, this relationship was curvilinear, a phenomenon attributed to blood flow-limited absorption kinetics. nih.govnih.gov This suggests that the rate of blood flow to the gastrointestinal tract is a limiting factor in the absorption of exaprolol in this species. Further studies in rats indicated that the drug is rapidly and completely absorbed after oral administration.

Table 1: Summary of Exaprolol Absorption in Animal Models This table is interactive. You can sort and filter the data.

Species Absorption Site(s) Absorption Rate Kinetic Profile Reference
Rat Small Intestine, Large Intestine Rapid Curvilinear (Blood flow-limited) nih.gov, nih.gov
Dog Ileum Rapid Linear nih.gov, nih.gov

Tissue Distribution and Organ Accumulation Patterns (In Vivo Animal Studies)

The disposition and distribution of exaprolol have been investigated in rats using radiolabeled compounds. Following intravenous administration of ³H-exaprolol, a notable and transiently high accumulation of the drug was observed in the lungs, reaching a peak concentration of 7.7% of the dose per gram of tissue 30 minutes after administration.

Table 2: Tissue Distribution of Exaprolol in Rats Following Intravenous Administration This table is interactive. You can sort and filter the data.

Tissue Key Finding Tissue-to-Plasma Ratio Time Post-Administration Reference
Lungs Extremely high transient accumulation Not specified 30 minutes (Peak)
Heart Significant uptake ~10 Not specified
Kidneys Significant uptake ~10 Not specified
Liver Significant uptake ~10 Not specified

Biotransformation Pathways and Metabolite Identification (Preclinical Species)

Despite the evidence of biotransformation, the specific metabolic pathways and the chemical structures of the resulting metabolites have not been fully detailed in the referenced preclinical studies. The research confirms that a significant portion of the drug is metabolized, but further studies would be required to identify and characterize the individual metabolites.

Excretion Mechanisms (e.g., Biliary Excretion and Enterohepatic Circulation in Rats)

The excretion of exaprolol and its metabolites occurs through both renal and fecal routes. In studies conducted over 96 hours in rats, intravenous administration resulted in 47.9% of the total radioactivity being excreted in the urine and 34.2% in the feces. Following oral administration, the proportions were similar, with 47.1% found in urine and 29.8% in feces.

A significant mechanism in the disposition of exaprolol is biliary excretion and subsequent enterohepatic circulation. Studies in rats with bile-duct cannulation showed enhanced plasma elimination of the drug, indicating that interruption of enterohepatic circulation accelerates its removal from the body. The importance of this pathway was further quantified in a donor-recipient rat study. After the bile from a donor rat administered ³H-exaprolol was given intraduodenally to a recipient rat, approximately 50% of the biliary radioactivity was reabsorbed and subsequently re-excreted in the recipient's bile, confirming substantial enterohepatic circulation.

Table 3: Excretion of Radioactivity in Rats (96h post-administration) This table is interactive. You can sort and filter the data.

Route of Administration % in Urine % in Feces Reference
Intravenous 47.9 34.2
Oral 47.1 29.8

Preclinical Pharmacodynamics and Mechanistic Studies in Animal Models

Cardiovascular System Modulations in Animal Models (e.g., Feline Myocardial Ischemia)

In a feline model of acute myocardial ischemia induced by coronary artery occlusion, exaprolol (B1671830) demonstrated significant cardiovascular effects. nih.gov Administration of exaprolol resulted in a reduction of epicardial ST-segment elevation, a key indicator of myocardial ischemia. nih.govnih.gov This beneficial effect was observed to last for at least three hours and appeared to be more pronounced in areas with less severe ischemia. nih.govnih.gov The alleviation of ST-segment elevation suggests an improved balance between myocardial oxygen demand and supply. nih.govnih.gov

Mechanistically, exaprolol, as a potent beta-adrenoceptor blocking agent, induced a decrease in heart rate and the maximum rate of left ventricular pressure rise (LV dP/dtmax). nih.gov However, it also led to an increase in left ventricular end-diastolic pressure (LVEDP). nih.gov These hemodynamic changes are consistent with the known effects of beta-blockers, which reduce cardiac workload. nih.govontosight.ai The study also noted that ventricular ectopic activity was not a prominent feature in this particular feline model. nih.gov

Table 1: Hemodynamic Effects of Exaprolol in Feline Myocardial Ischemia Model

Parameter Effect of Exaprolol Reference
Heart Rate Reduced nih.gov
LV dP/dtmax Reduced nih.gov
LV End-Diastolic Pressure (LVEDP) Increased nih.gov
Epicardial ST-Segment Elevation Decreased nih.govnih.gov

Effects on Smooth Muscle Function (e.g., Guinea Pig and Dog Tracheal Studies)

Investigations into the effects of exaprolol on airway smooth muscle have been conducted using isolated guinea pig and dog tracheal preparations. In guinea pig trachea, exaprolol was identified as a nonselective beta-adrenoceptor antagonist, with a potency comparable to propranolol (B1214883). drugbank.com The antagonistic potency of several beta-blockers was ranked as follows: metipranolol (B1676499) > propranolol = exaprolol ≥ BL 445. drugbank.com

Studies on both guinea pig and dog trachea demonstrated that beta-adrenoceptor agonists like isoprenaline induce relaxation of the smooth muscle. drugbank.comsav.sk Exaprolol, in higher concentrations, competitively antagonized the relaxant effects of isoprenaline. drugbank.comsav.sk For instance, in the guinea pig trachea, the pA2 value, a measure of antagonist potency, for exaprolol against isoprenaline-induced relaxation was determined to be 7.72 ± 0.11. sav.sk

Interestingly, at low concentrations, exaprolol was observed to slightly enhance the action of high concentrations of isoprenaline, a phenomenon also seen with other beta-blockers in the study. sav.sk The research also noted that exaprolol, along with other beta-blockers tested, did not have a significant effect on the basal tension of the tracheal preparations. sav.sk

Table 2: Antagonistic Potency of Beta-Blockers on Guinea Pig Trachea

Compound Relative Potency pA2 value (vs. Isoprenaline) Reference
Metipranolol > Propranolol 8.18 ± 0.19 drugbank.comsav.sk
Propranolol = Exaprolol 7.83 ± 0.24 drugbank.comsav.sk
Exaprolol = Propranolol 7.72 ± 0.11 drugbank.comsav.sk
BL 445 ≤ Exaprolol Not Reported drugbank.com

Influence on Hematological Parameters (e.g., Platelet Aggregation in Rat Blood)

The influence of exaprolol on hematological parameters has been explored, specifically focusing on platelet aggregation in rat blood. Research has shown that exaprolol exhibits a dose-dependent inhibitory effect on platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). researchgate.net

Further investigation into the underlying mechanisms revealed that while exaprolol decreased cyclic adenosine monophosphate (cAMP) levels in platelets, it caused a dose-dependent increase in the cyclic guanosine (B1672433) monophosphate (cGMP) content. researchgate.net Despite these changes in cyclic nucleotide levels, the study concluded that the interaction of exaprolol and other beta-adrenoceptor blocking drugs with platelet aggregation does not appear to be mediated through these cyclic nucleotides. researchgate.net The effect of these drugs on platelets, whether potentiation or inhibition of aggregation, was observed to be rapid, occurring within 30 seconds and remaining stable for at least 15 minutes. researchgate.net

Neuropharmacological Investigations and Receptor Visualization in Animal Brains using PET

Exaprolol has been identified as a candidate for the development of radioligands for positron emission tomography (PET) imaging of beta-adrenoceptors in the brain. researchgate.net The rationale for this lies in its appropriate lipophilicity (log P +1.6), which is suitable for crossing the blood-brain barrier, and its reported high potency as a beta-adrenoceptor antagonist. nih.gov

In a study involving the synthesis and evaluation of (S)-[11C]-exaprolol, the radiolabeled compound was injected into male Wistar rats. nih.gov Brain imaging using microPET showed moderate but sufficient uptake for imaging. nih.gov However, subsequent experiments with beta-blockade using propranolol did not result in a decreased uptake of the tracer in any central nervous system (CNS) region. nih.gov Furthermore, the washout of the tracer from the brain was not accelerated by the administration of propranolol after the initial injection. nih.gov

While beta-blockade did reduce tracer binding in the lungs, spleen, and erythrocytes, it did not affect myocardial uptake. nih.gov These findings suggest that (S)-[11C]-exaprolol may not be a suitable ligand for PET imaging of beta-adrenoceptors in the brain, potentially due to its in vivo affinity being in the nanomolar (nM) range rather than the sub-nM range required for successful imaging. nih.gov The observed inhibition of tracer uptake in peripheral tissues was thought to be due to an interaction with amine transporters rather than beta-adrenoceptors. nih.gov

Advanced Analytical and Radiochemical Methodologies for Exaprolol Hydrochloride Research

Chromatographic and Spectrometric Methods for Quantification in Biological Matrices (Preclinical Contexts)

In preclinical research, the accurate quantification of Exaprolol (B1671830) hydrochloride in biological matrices such as plasma, serum, and tissue homogenates is fundamental to understanding its pharmacokinetic profile. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the methods of choice due to their high sensitivity, specificity, and accuracy. scispace.comnih.gov

The analytical process typically begins with sample preparation to isolate the analyte from complex biological components. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). scispace.comnih.gov For instance, LLE using solvents like a diethyl ether-dichloromethane mixture has proven effective for extracting beta-blockers from plasma. scispace.com

Chromatographic separation is most often achieved using reversed-phase columns (e.g., C8 or C18). The mobile phase usually consists of a mixture of an aqueous buffer (such as ammonium (B1175870) formate) and an organic solvent like methanol (B129727) or acetonitrile, run in either an isocratic or gradient mode to ensure optimal separation from endogenous interferences. scispace.com

For detection, tandem mass spectrometry (MS/MS), particularly with a triple quadrupole (QqQ) analyzer, is preferred. nih.gov This technique offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. scispace.com For a compound like Exaprolol, this would involve optimizing the ionization source (typically electrospray ionization, ESI, in positive mode) and identifying unique mass transitions for the parent drug and a suitable internal standard. The method validation process ensures performance characteristics such as linearity, precision, accuracy, recovery, and matrix effect are within acceptable limits, with limits of quantification (LOQ) often reaching the low nanogram per milliliter (ng/mL) range. nih.gov

Table 1: Typical Parameters for LC-MS/MS Quantification of Beta-Blockers in Preclinical Studies

Parameter Typical Method Details
Sample Preparation Liquid-Liquid Extraction (LLE) Extraction with organic solvents like ethyl acetate (B1210297) or diethyl ether-dichloromethane mixtures at a specific pH. scispace.comnih.gov
Chromatography Reversed-Phase UHPLC C8 or C18 column with a mobile phase of acetonitrile/methanol and an aqueous buffer (e.g., ammonium formate). scispace.com
Ionization Electrospray Ionization (ESI+) Positive ion mode is typically used for beta-blockers.
Detection Tandem Mass Spectrometry (MS/MS) Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for high selectivity. scispace.com

| Quantification Range | 0.1 - 500 ng/mL | Methods are validated over a wide concentration range to cover expected preclinical plasma levels. scispace.comnih.gov |

Development and Application of Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are indispensable in vitro tools for characterizing the interaction of Exaprolol hydrochloride with its target receptors, primarily the β-adrenergic receptors. genome.jp These assays allow for the determination of key pharmacological parameters, including receptor affinity (K_d or K_i) and the density of receptors in a given tissue (B_max). nih.gov The two primary types of experiments are saturation and competition assays.

In saturation binding experiments, tissue membranes containing the target receptor are incubated with increasing concentrations of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioisotope like ³H or ¹²⁵I) until equilibrium is reached. nih.gov Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from total binding. nih.gov The resulting data can be analyzed using non-linear regression to calculate the K_d (the radioligand concentration at which 50% of the receptors are occupied) and B_max (the total concentration of receptors). nih.gov

In competition (or inhibition) assays, a fixed concentration of the radioligand (typically at or below its K_d) is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled compound, such as this compound. nih.gov The ability of Exaprolol to displace the radioligand from the receptor is measured. The data yields an IC₅₀ value, which is the concentration of Exaprolol that inhibits 50% of the specific binding of the radioligand. The IC₅₀ can then be converted to an affinity constant (K_i) using the Cheng-Prusoff equation, providing a measure of the drug's affinity for the receptor. nih.gov

Table 2: Key Parameters from Radioligand Binding Assays

Parameter Description Experiment Type Significance for Exaprolol
K_d Equilibrium Dissociation Constant Saturation Measures the affinity of a radioligand for the β-adrenergic receptor.
B_max Maximum Receptor Density Saturation Quantifies the total number of β-adrenergic receptors in a specific tissue sample. nih.gov
IC₅₀ Half Maximal Inhibitory Concentration Competition The concentration of Exaprolol required to displace 50% of a specific radioligand. nih.gov

| K_i | Inhibitory Constant | Competition | An absolute measure of the affinity of Exaprolol for the β-adrenergic receptor, calculated from the IC₅₀. nih.gov |

Positron Emission Tomography (PET) Imaging Methodologies for Preclinical Receptor Mapping

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification and mapping of target receptors in preclinical animal models. itnonline.com For this compound, this involves synthesizing a version of the molecule labeled with a positron-emitting radionuclide, such as Carbon-11 (B1219553) (¹¹C) or Fluorine-18 (B77423) (¹⁸F). nih.govnih.gov The goal is to develop a radiotracer that can cross the blood-brain barrier, bind specifically and with high affinity to β-adrenergic receptors, and provide a quantifiable signal. nih.gov

Research efforts have led to the synthesis and preclinical evaluation of tracers like (S)-[¹¹C]-exaprolol. nih.gov The synthesis of this tracer involved reacting the desisopropyl precursor with ¹¹C-acetone, followed by purification using RP-HPLC. nih.gov Following intravenous injection into rats, dynamic images of the brain were acquired using a microPET scanner to assess tracer uptake and distribution over time. nih.gov Similarly, an ¹⁸F-labeled version, [(¹⁸F]-fluoro-(2S)-Exaprolol, was also developed and evaluated. nih.gov

Once dynamic PET data are acquired, tracer kinetic models are applied to quantify receptor-specific information. A straightforward method involves calculating the Standardized Uptake Value (SUV), which normalizes the measured radioactivity concentration for injected dose and body weight. nih.gov Studies with (S)-[¹¹C]-exaprolol in rats showed moderate brain uptake with SUV values between 0.5 and 0.9. nih.gov Another approach is to measure the percentage of the injected dose per gram of tissue (%ID/g). For [(¹⁸F]-fluoro-(2S)-Exaprolol, good initial brain uptake of 0.8-1.3% ID/g was observed at 5 minutes post-injection. nih.gov

For promising tracers, more sophisticated compartmental models (e.g., two-tissue compartment models) are used to estimate microparameters like K₁, k₂, k₃, and k₄, which describe the rates of tracer transport and binding. From these, a key parameter, the binding potential (BP_ND), can be derived, which is directly proportional to the density of available receptors (B_avail) and inversely related to the tracer's dissociation constant (K_d). However, the preclinical evaluation of both (S)-[¹¹C]-exaprolol and [(¹⁸F]-fluoro-(2S)-Exaprolol indicated that they were not suitable for progression to such detailed kinetic modeling due to issues with non-specific binding. nih.govnih.gov

A critical step in validating a PET radiotracer is to demonstrate its binding specificity in vivo. This is achieved through displacement or competition (blocking) studies. nih.gov In these experiments, the unlabeled parent drug or another known receptor antagonist is administered before or after the radiotracer to see if it reduces the tracer's uptake in target regions.

For (S)-[¹¹C]-exaprolol, a blocking study was conducted by pre-treating rats with propranolol (B1214883), a non-selective beta-blocker. The results showed that propranolol administration did not lower the tracer's uptake in any central nervous system (CNS) region, nor did it accelerate the tracer's washout from the brain. nih.gov This finding indicated that the observed brain signal was not due to specific binding to β-adrenoceptors. nih.gov Interestingly, tracer binding was reduced in the lung and spleen, but this was attributed to an interaction with amine transporters rather than the target receptors. nih.gov

Similar results were found for [(¹⁸F]-fluoro-(2S)-Exaprolol. Pharmacological challenges where propranolol was administered prior to the radiotracer failed to block its uptake in the brain. nih.gov These collective findings demonstrate the essential role of in vivo competition studies. Despite having appropriate lipophilicity and initial brain penetration, both evaluated Exaprolol-based radiotracers were deemed unsuitable for PET imaging of cerebral β-adrenergic receptors because they failed to show measurable specific binding in the CNS. nih.govnih.gov

| [(¹⁸F]-fluoro-(2S)-Exaprolol | Propranolol | Rat | Did not block uptake of the radiotracer in the brain. nih.gov | Binding is largely non-specific. Not a suitable candidate for PET imaging. nih.gov |

Structure Activity Relationship Sar and Computational Chemistry of Exaprolol Hydrochloride

Elucidation of Structural Determinants for Beta-Adrenoceptor Antagonism

The pharmacological activity of exaprolol (B1671830) as a beta-blocker is intrinsically linked to its molecular structure, which is characteristic of the aryloxypropanolamine class. The key structural components essential for its antagonist activity at beta-adrenoceptors have been identified through extensive SAR studies on this class of compounds.

The general structure of aryloxypropanolamine beta-blockers consists of an aromatic ring linked via an oxymethylene bridge (-O-CH2-) to a propanolamine (B44665) side chain. researchgate.net Each part of the molecule plays a critical role in receptor binding and activity.

Aromatic Ring System : The nature of the aromatic ring and its substituents is a primary determinant of the compound's binding affinity and selectivity. In exaprolol, the aromatic moiety is a 2-cyclohexylphenoxy group. This bulky, lipophilic group contributes to the molecule's ability to bind effectively to the hydrophobic pockets within the beta-adrenoceptor.

Oxymethylene Bridge : The introduction of an ether linkage (-O-CH2-) between the aromatic ring and the propanolamine side chain is a hallmark of potent beta-antagonists like exaprolol and propranolol (B1214883). mdpi.com This bridge correctly orients the side chain for optimal interaction with the receptor.

Propanolamine Side Chain : This part of the molecule is fundamental for the interaction with key amino acid residues in the receptor's binding site.

Hydroxyl Group : The secondary hydroxyl (-OH) group on the propanolamine chain is crucial for activity. It is believed to form a key hydrogen bond with an aspartate residue (Asp113) in the binding pocket of the beta-receptor. mdpi.com

Amine Group : For optimal activity, the amine must be a secondary amine. The substituent on the nitrogen atom influences the compound's affinity and selectivity. Exaprolol features an isopropyl group, a bulky substituent commonly found in non-selective beta-blockers, which is known to confer high affinity for the receptor. mdpi.com The protonated form of this amine group is thought to interact with the same aspartate residue as the hydroxyl group. mdpi.com

These structural elements collectively enable exaprolol to act as a competitive antagonist to endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) at beta-adrenoceptors.

Key Structural Features of Aryloxypropanolamine Beta-Blockers
Molecular ComponentStructural Feature in ExaprololContribution to Activity
Aromatic Group2-CyclohexylphenoxyBinds to hydrophobic pocket of the receptor; influences affinity.
LinkerOxymethylene Bridge (-O-CH2-)Provides proper spatial orientation of the side chain.
Side ChainPropanolamineContains key interaction points (hydroxyl and amine groups).
Functional Group 1Secondary Hydroxyl (-OH)Forms critical hydrogen bonds with receptor residues (e.g., Asp113).
Functional Group 2Secondary Amine (-NH-) with Isopropyl groupForms ionic/hydrogen bonds with the receptor; bulky group enhances affinity.

Stereochemical Influences on Pharmacological Activity and Ligand-Receptor Interactions

The propanolamine side chain of exaprolol contains a chiral center at the carbon atom bearing the hydroxyl group. researchgate.netnih.gov This results in two stereoisomers (enantiomers), designated as (S)- and (R)-exaprolol. The interaction of beta-blockers with their receptors is highly stereoselective, meaning the three-dimensional arrangement of atoms significantly impacts pharmacological activity. mdpi.comnih.gov

For the aryloxypropanolamine class of beta-blockers, it is well-established that the beta-blocking activity resides almost exclusively in the (S)-enantiomer. mdpi.com The (R)-enantiomer is typically 100-fold less potent or inactive in this regard. mdpi.com This pronounced stereoselectivity is explained by the "three-point attachment" model of ligand-receptor interaction. The more active (S)-enantiomer can form three complementary binding interactions with the active site of the receptor, involving the aromatic ring, the amino group, and the hydroxyl group. mdpi.com The (R)-enantiomer, due to its different spatial configuration, cannot achieve this optimal three-point fit and is thus less active. mdpi.com

Studies on related compounds like propranolol have confirmed that the (S)-isomer is responsible for beta-adrenoceptor blockade. acs.org While both enantiomers may possess other pharmacological properties, such as membrane-stabilizing effects, the specific antagonism of beta-receptors is a property of the (S)-configuration. biorxiv.org Therefore, (S)-exaprolol is considered the eutomer (the pharmacologically active enantiomer).

Stereoisomer Activity Profile for Aryloxypropanolamine Beta-Blockers
StereoisomerConfigurationRelative Beta-Blocking ActivityReceptor Interaction
Eutomer(S)-enantiomerHigh PotencyAchieves optimal three-point binding with the adrenoceptor. mdpi.com
Distomer(R)-enantiomerLow to No PotencyUnable to achieve the optimal three-point fit due to incorrect spatial orientation. mdpi.com

Theoretical Studies and Molecular Modeling Approaches to Predict Activity

While specific computational studies exclusively focused on exaprolol are not widely published, the broader class of aryloxypropanolamine beta-blockers has been extensively analyzed using theoretical and molecular modeling techniques. These in silico methods provide valuable insights into the molecular interactions governing pharmacological activity and are used to predict the properties of new compounds. crsp.dz

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. mdpi.com For beta-blockers, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been employed. nih.govnih.gov These models correlate the 3D structural properties (steric, electrostatic, and hydrophobic fields) of a series of molecules with their biological activities. mdpi.com The resulting contour maps highlight regions where bulky groups, positive or negative charges, or hydrophobic moieties increase or decrease activity, thereby guiding the design of more potent and selective antagonists. nih.govmdpi.com

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.commdpi.com Docking simulations of beta-blockers into the crystal structures or homology models of β1- and β2-adrenoceptors can elucidate specific ligand-receptor interactions at an atomic level. biorxiv.orgmdpi.com These studies help visualize how key residues in the receptor's binding pocket interact with the functional groups of the ligand, such as the hydrogen bonds formed by the hydroxyl and amine groups and the hydrophobic interactions of the aromatic ring. nih.govnih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time. plos.org MD simulations can be used to assess the stability of the docked pose, explore conformational changes in the receptor upon ligand binding, and understand the role of solvent molecules in stabilizing the complex. biorxiv.orgplos.org

Molecular Electrostatic Potential (MEP) studies calculate the electrostatic potential on the surface of the molecule. For beta-adrenoceptor ligands, MEP analysis has identified specific electrostatic patterns associated with antagonist activity and receptor selectivity. nih.govwum.edu.pl For instance, specific negative potential zones near the aromatic ring and positive zones at the para position have been correlated with high-affinity beta-1 antagonism. nih.gov

These computational approaches are integral to modern medicinal chemistry, providing a theoretical framework to understand the SAR of compounds like exaprolol and to predict the activity of novel drug candidates.

Emerging Research Perspectives and Unexplored Avenues for Exaprolol Hydrochloride

Development of Novel Radiopharmaceutical Probes for Preclinical Imaging Beyond CNS Beta-Adrenoceptors

The development of positron-emitting ligands for beta-adrenoceptors is a significant area of research, aimed at enabling the in-vivo quantification of these receptors, which could aid in diagnostics and treatment monitoring for various disorders. nih.govnih.gov While initial efforts to label exaprolol (B1671830) for imaging central nervous system (CNS) beta-adrenoceptors have faced challenges, these studies have inadvertently highlighted potential avenues for developing radiopharmaceutical probes for targets outside the CNS.

Researchers have successfully labeled the biologically active (S)-enantiomer of exaprolol with Carbon-11 (B1219553) ((S)-[¹¹C]-exaprolol). nih.gov Exaprolol was selected due to its high potency and appropriate lipophilicity for potential CNS entry. nih.gov The synthesis involved reacting the desisopropyl precursor with ¹¹C-acetone, followed by purification using RP-HPLC. nih.gov Similarly, a fluorine-18 (B77423) labeled variant, [(¹⁸F]-fluoro-(2S)-Exaprolol, has also been synthesized. nih.gov

However, preclinical evaluation in rat models revealed that while these tracers showed brain uptake, the binding was largely non-specific and could not be blocked by propranolol (B1214883), indicating that (S)-[¹¹C]-exaprolol and [(¹⁸F]-(2S)-1 are not suitable for imaging cerebral beta-adrenoceptors. nih.govnih.gov

Interestingly, the study with (S)-[¹¹C]-exaprolol showed that beta-blockade with propranolol did lower tracer binding in peripheral organs such as the lung and spleen. nih.gov This finding suggests that radiolabeled exaprolol derivatives could be explored as probes for imaging beta-adrenoceptor density and function in these peripheral tissues. Further research could focus on optimizing the radiolabel and molecular structure to enhance specificity and signal for applications in pulmonary or cardiovascular imaging, where beta-adrenoceptors play a crucial role. The development of such probes would be valuable for preclinical studies investigating the pathophysiology of diseases affecting these organs. iaea.orgcriver.com

RadiotracerIsotopeSynthesis PrecursorKey Preclinical FindingPotential Application Beyond CNS
(S)-[¹¹C]-ExaprololCarbon-11(S)-Desisopropyl-exaprolol and ¹¹C-acetoneBinding in lung and spleen was reduced by beta-blockade. nih.govImaging beta-adrenoceptors in peripheral organs (e.g., lungs, spleen).
[(¹⁸F]-fluoro-(2S)-ExaprololFluorine-18Precursor with a tosyl leaving groupGood brain uptake but largely non-specific binding. nih.govRequires further modification for specific peripheral targeting.

Further Investigations into Non-Adrenergic Interactions and Off-Target Binding for Fundamental Biological Insights

The specificity of a drug for its intended target is a critical determinant of its therapeutic efficacy and side-effect profile. While exaprolol is a potent beta-blocker, exploring its potential non-adrenergic interactions and off-target binding can provide fundamental insights into its complete biological activity. The promiscuous binding of beta-adrenergic ligands to closely related receptor subtypes is known to cause side effects. nih.gov

Preclinical studies involving radiolabeled exaprolol have provided intriguing clues in this area. For instance, the observation that propranolol inhibited the uptake of (S)-[¹¹C]-exaprolol in the lungs and spleen was suggested to be potentially due to an interaction with amine transporters rather than beta-adrenoceptors. nih.gov This raises the possibility that exaprolol itself may interact with such transporters, a non-adrenergic effect that warrants further investigation. Understanding these interactions is crucial as it could reveal novel mechanisms of action or explain certain physiological effects.

Computational methods like in silico multitarget profiling can be employed to predict the binding affinity of exaprolol against a wide range of biological targets. mdpi.com Such studies have been used for other non-selective beta-blockers to explore their potential in other therapeutic areas by identifying interactions with receptors beyond the well-established adrenoceptors. mdpi.com Applying these techniques to exaprolol could uncover previously unknown off-target interactions, providing a roadmap for experimental validation and potentially repurposing the compound. For example, simulations of other drugs have identified interactions with unique positions on receptors like the α1A-adrenoceptor, explaining off-target effects. mdpi.com A systematic investigation into exaprolol's binding profile could offer valuable biological insights and open new research directions.

Application in Advanced Animal Models for Deeper Mechanistic Pharmacological Studies

To fully elucidate the pharmacological mechanisms of exaprolol hydrochloride, its application in advanced and genetically modified animal models is a promising research avenue. While initial evaluations have been conducted in standard rat models nih.govnih.gov, the use of transgenic and knockout (KO) mouse models can offer more profound insights. nih.gov

Knockout mouse technology is a powerful tool for studying drug function in the absence of specific receptors. nih.gov For instance, a total beta-adrenoceptor knockout (TKO) mouse model, which lacks β1, β2, and β3 receptors, could be used to definitively identify any beta-adrenoceptor-independent effects of exaprolol. nih.gov Such a model would be invaluable for investigating the non-adrenergic interactions suggested by earlier preclinical imaging studies. nih.gov

Animal Model TypeResearch Question for ExaprololPotential Insights
Total Beta-Adrenoceptor Knockout (TKO) MiceWhat are the beta-adrenoceptor-independent effects of exaprolol? nih.govIdentification of novel non-adrenergic targets and mechanisms.
Heart Failure (e.g., Calsequestrin overexpression) MiceCan exaprolol reverse pathological cardiac gene expression and improve cardiac function? medicalnewstoday.compnas.orgDeeper understanding of its cardioprotective mechanisms.
Specific Receptor Subtype Knockout (e.g., β1, β2, or β3-KO) MiceWhat is the relative contribution of each beta-adrenoceptor subtype to exaprolol's effects? nih.govmdpi.comMechanistic clarity on receptor selectivity and function.

Innovations in Analytical Techniques for Enhanced Research Capabilities

Advancements in analytical chemistry are crucial for enhancing research capabilities related to this compound, from quality control to detailed pharmacokinetic studies. A variety of analytical techniques have been developed for the analysis of beta-blockers, and their application and further innovation can significantly benefit exaprolol research.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, considered highly effective due to its selectivity and reproducibility. oup.com It has been utilized in the purification of radiolabeled exaprolol. nih.gov Innovations such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (e.g., TOF-MS) offer even greater speed and sensitivity for determining exaprolol and its metabolites in biological samples like plasma or urine. researchgate.net

For chiral compounds like exaprolol, enantioselective chromatography is essential, as enantiomers can have different biological activities. nih.gov Developing and validating chiral HPLC methods, potentially using chiral stationary phases like Chirobiotic V, would allow for the precise quantification of the (S)- and (R)-enantiomers of exaprolol in various matrices. nih.gov

Furthermore, modern sample preparation techniques are critical for analyzing drugs in complex biological matrices. oup.com Methods like solid-phase extraction (SPE) and liquid-phase microextraction can efficiently extract and concentrate exaprolol from samples, enabling more accurate and sensitive quantification by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). oup.commdpi.com The continued development of these analytical methods will be instrumental in conducting more sophisticated preclinical and clinical research on this compound.

Analytical TechniqueApplication for Exaprolol ResearchPotential Enhancements
High-Performance Liquid Chromatography (HPLC)Purification of radiolabeled exaprolol nih.gov; quantification in formulations. oup.comUse of UHPLC for faster and more efficient separations. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Highly sensitive and selective quantification in biological fluids. oup.comnih.govCoupling with UHPLC for improved resolution and throughput. researchgate.net
Chiral ChromatographySeparation and quantification of exaprolol enantiomers. nih.govDevelopment of validated methods for pharmacokinetic studies of individual enantiomers.
High-Performance Thin Layer Chromatography (HPTLC)Simple and accurate estimation from bulk drug and tablet forms. nih.govMethod development for rapid screening and quality control.
Advanced Sample Preparation (e.g., SPE)Extraction and clean-up of exaprolol from complex matrices. oup.comnih.govOptimization for micro-volume samples to support advanced animal model studies.

Q & A

Q. What are the primary pharmacological mechanisms of exaprolol hydrochloride, and how do they inform experimental design in cardiovascular studies?

this compound is a lipophilic β-adrenergic receptor blocker that competitively inhibits cardiac and vascular smooth muscle receptors, reducing heart rate and cardiac output . For in vitro studies, researchers should design dose-response experiments using concentrations ranging from 2.5×1042.5 \times 10^{-4} to 5.0×1045.0 \times 10^{-4} mol/L, as these levels have been shown to significantly alter erythrocyte membrane properties and hemodynamic parameters . In vivo models (e.g., feline myocardial ischemia) require monitoring of left ventricular end-diastolic pressure (LVEDP) and ST-segment elevation to assess anti-ischemic effects .

Q. What standardized methods are recommended for evaluating this compound’s effects on cellular membranes?

Two validated techniques are:

  • Cation-osmotic hemolysis (COH): Measures erythrocyte lysis under varying NaCl concentrations (30.8–154.0 mmol/L). Exaprolol increases COH at low ionic strengths but reduces it at higher concentrations, reflecting membrane destabilization .
  • Filterability assays: Quantify erythrocyte deformability via transit time through narrow pores. Exaprolol prolongs filtration time by reducing mean corpuscular volume (MCV) and increasing hemoglobin concentration (MCHC), indicating altered cell geometry . Include MCV and MCHC measurements to validate results .

Advanced Research Questions

Q. How can researchers resolve contradictions between cation-osmotic hemolysis (COH) and filterability data in exaprolol-treated erythrocytes?

Exaprolol’s dual effect—increasing COH at low ionic strength but reducing deformability in filterability assays—stems from its interaction with membrane lipids and proteins. COH reflects membrane fragility, while filterability depends on cell geometry and cytoplasmic viscosity . To reconcile discrepancies:

  • Perform parallel experiments with glutaraldehyde (a membrane-stiffening agent) as a control .
  • Use multivariate regression to analyze correlations between MCV, MCHC, and transit time .
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups across NaCl gradients .

Q. What experimental parameters optimize the study of this compound’s concentration-dependent effects on erythrocyte mechanics?

  • Concentration range: 2.5×1042.5 \times 10^{-4} to 5.0×1045.0 \times 10^{-4} mol/L, as higher doses induce statistically significant changes in MCV (p<0.001p < 0.001) and MCHC (p<0.001p < 0.001) .
  • Sample preparation: Use heparinized blood from healthy donors (n ≥ 50) to minimize inter-individual variability .
  • Controls: Include untreated erythrocytes and glutaraldehyde-treated samples to differentiate lipid vs. protein-mediated membrane effects .

Q. How should researchers address variability in exaprolol’s hemodynamic effects across different experimental models?

In feline models, exaprolol (1.0 mg/kg IV) reduces ST-segment elevation within 1 hour, but effects vary by ischemia severity . To standardize results:

  • Use telemetry for continuous hemodynamic monitoring.
  • Stratify data by ischemic severity (e.g., ST-segment elevation thresholds).
  • Apply mixed-effects models to account for inter-subject variability .

Methodological and Reporting Standards

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships?

  • Dose-response curves: Fit data using nonlinear regression (e.g., sigmoidal models) to calculate EC₅₀ values for COH and filterability .
  • Error analysis: Report 95% confidence intervals for MCV and MCHC changes.
  • Power analysis: Ensure sample sizes ≥30 per group to detect p<0.001p < 0.001 effects .

Q. How should raw data from erythrocyte studies be structured for reproducibility?

  • Appendix inclusion: Provide raw COH percentages, transit times, and MCV/MCHC values in tables .
  • Metadata: Document NaCl gradients, exaprolol concentrations, and donor demographics .
  • Visualization: Use line graphs for COH trends (NaCl vs. % hemolysis) and boxplots for MCV/MCHC distributions .

Q. What ethical and procedural guidelines apply to human-derived erythrocyte studies with this compound?

  • IRB approval: Ensure compliance with protocols for blood collection (e.g., ICSH guidelines) .
  • Donor consent: Document informed consent for heparinized blood use.
  • Data anonymization: Exclude identifiers from datasets .

Contradiction Analysis and Validation

Q. Why does exaprolol reduce MCV but increase MCHC, and how does this impact data interpretation?

MCV reduction (p<0.001p < 0.001) indicates cell shrinkage, while elevated MCHC suggests hemoglobin concentration due to decreased cell volume . This paradox arises from exaprolol’s lipid solubility, which disrupts membrane integrity and intracellular water balance. Validate findings via:

  • Osmotic fragility tests.
  • Scanning electron microscopy to visualize morphological changes .

Q. How can researchers validate exaprolol’s β-blocking activity in non-cardiac cell models?

  • Receptor binding assays: Use radiolabeled exaprolol to quantify β-adrenergic receptor occupancy in vascular smooth muscle .
  • cAMP inhibition assays: Measure reductions in intracellular cAMP levels post-treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.